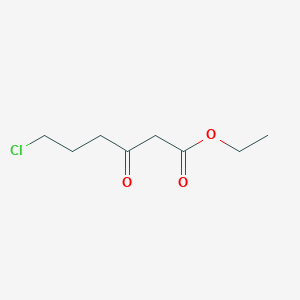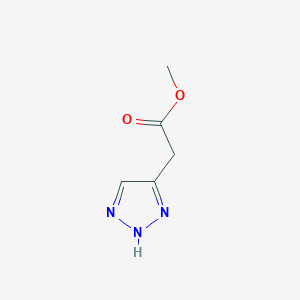
2-(2,4-dichlorophenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is a potent inhibitor of the protein kinase CK2, which has been implicated in a wide variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Various derivatives of the compound have been synthesized and screened for their antimicrobial activity against different microorganisms, showcasing their potential as antibacterial agents (Mistry, Desai, & Intwala, 2009).
- Additional studies focused on synthesizing and evaluating various acetamide derivatives for their antimicrobial properties, further emphasizing the compound's relevance in developing new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer and Anti-Inflammatory Applications
- Research into the synthesis and molecular docking analysis of derivatives of the compound has shown potential in anticancer drug development. These studies involve exploring the interactions of these derivatives with cancer-related receptors (Sharma et al., 2018).
- Some derivatives have been studied for their anti-inflammatory properties, with research focusing on molecular docking analysis and interaction energy studies. This suggests potential applications in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Pesticide Development
- The compound's derivatives have been characterized as potential pesticides, with studies involving X-ray powder diffraction and other analytical techniques to understand their properties and potential applications in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-13-7-8-17(16(21)10-13)26-12-18(24)22-14-4-3-5-15(11-14)23-9-2-1-6-19(23)25/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMCNZUQBNKLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)


![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)


![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)



